![molecular formula C18H12ClFN4S B2482034 4-[4-(2-Chlorphenyl)-1,3-thiazol-2-yl]-1-(4-Fluorphenyl)-5-methyl-1H-1,2,3-triazol CAS No. 1207046-63-6](/img/structure/B2482034.png)
4-[4-(2-Chlorphenyl)-1,3-thiazol-2-yl]-1-(4-Fluorphenyl)-5-methyl-1H-1,2,3-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H12ClFN4S and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung hat sich als vielversprechender antimikrobieller Wirkstoff erwiesen. Das Vorhandensein von Thiazol- und Triazolringen in ihrer Struktur trägt zu ihrer Fähigkeit bei, das Wachstum verschiedener Bakterien und Pilze zu hemmen. Forscher haben ihre Wirksamkeit gegen eine Reihe von mikrobiellen Stämmen untersucht, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika macht .
Antikrebs-Eigenschaften
Die Struktur der Verbindung ermöglicht es ihr, mit zellulären Zielstrukturen zu interagieren, die an der Krebsentwicklung beteiligt sind. Studien haben gezeigt, dass sie das Wachstum von Krebszellen hemmen, Apoptose induzieren und mit den Signalwegen von Krebszellen interferieren kann. Dies macht sie zu einem wertvollen Molekül bei der Suche nach neuen Krebsmedikamenten .
Entzündungshemmende Wirkungen
Forschungen haben gezeigt, dass diese Verbindung Entzündungsreaktionen modulieren kann. Es wurde festgestellt, dass sie wichtige Enzyme und Zytokine hemmt, die an Entzündungen beteiligt sind, was auf ihre potenzielle Verwendung bei der Behandlung von entzündlichen Erkrankungen wie Arthritis und chronisch-entzündlichen Darmerkrankungen hindeutet .
Antivirene Anwendungen
Die Verbindung wurde auf ihre antiviralen Eigenschaften untersucht, insbesondere gegen RNA- und DNA-Viren. Ihre Fähigkeit, die Virusreplikation zu hemmen und mit viralen Enzymen zu interferieren, macht sie zu einem potenziellen Kandidaten für die Entwicklung antiviraler Therapien .
Antituberkulose-Potenzial
Angesichts der globalen Herausforderung der Tuberkulose (TB) und des Aufkommens von resistenten Stämmen wurde diese Verbindung auf ihre antituberkulose Aktivität untersucht. Sie hat sich als vielversprechend bei der Hemmung des Wachstums von Mycobacterium tuberculosis erwiesen, dem Bakterium, das für TB verantwortlich ist, und ist damit ein potenzieller Kandidat für neue TB-Behandlungen.
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial der Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, können Sie sich gerne an uns wenden!
Future Journal of Pharmaceutical Sciences Crystals Medicinal Chemistry Future Journal of Pharmaceutical Sciences : Crystals : Medicinal Chemistry
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c1-11-17(22-23-24(11)13-8-6-12(20)7-9-13)18-21-16(10-25-18)14-4-2-3-5-15(14)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOEVMAKBZXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
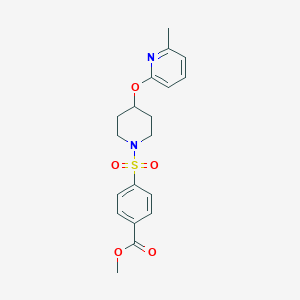
![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2481952.png)
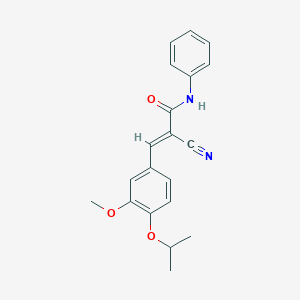
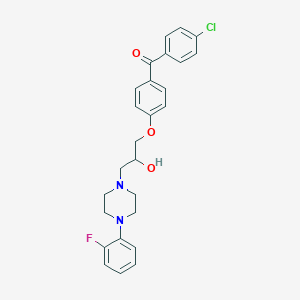
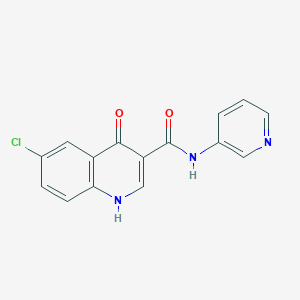
![N-tert-butyl-5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2481960.png)
![6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2481961.png)
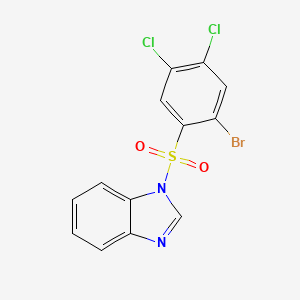
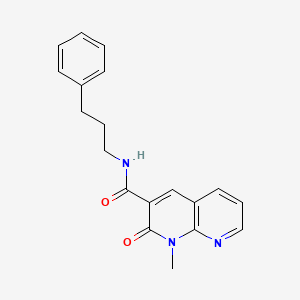
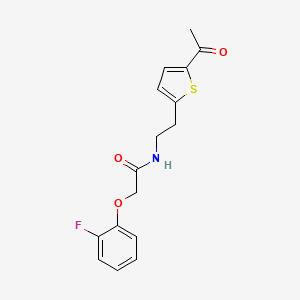
![3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2481970.png)
![ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate](/img/structure/B2481971.png)
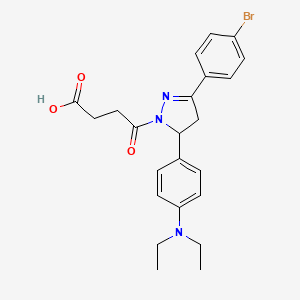
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2481974.png)
